4-Chlorobenzenesulfonyl fluoride

Catalog No.
S3321101
CAS No.
349-89-3
M.F
C6H4ClFO2S
M. Wt
194.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzenesulfonyl fluoride

CAS Number

349-89-3

Product Name

4-Chlorobenzenesulfonyl fluoride

IUPAC Name

4-chlorobenzenesulfonyl fluoride

Molecular Formula

C6H4ClFO2S

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C6H4ClFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H

InChI Key

PCTLRVPDZBVCMP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)F)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)F)Cl

4-Chlorobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H4ClF2O2S. It features a benzene ring substituted with a chlorine atom and a sulfonyl fluoride group, making it a versatile reagent in organic synthesis. This compound is characterized by its clear liquid form and has a molecular weight of approximately 202.61 g/mol. It is known for its reactivity, particularly in nucleophilic substitution reactions, due to the electrophilic nature of the sulfonyl fluoride group .

Protein-Protein Crosslinking

One prominent application of 4-CBSF lies in protein-protein crosslinking. This technique involves linking specific amino acid side chains within or between protein molecules, allowing researchers to study protein interactions, conformational changes, and protein complexes. 4-CBSF reacts selectively with tyrosine residues in proteins, forming stable sulfonamide bonds. This selectivity makes it a valuable tool for studying protein-protein interactions without affecting other functional groups within the protein. PubChem, National Institutes of Health: )

Bioconjugation

4-CBSF also serves as a useful agent in bioconjugation, a process for attaching various molecules (fluorophores, drugs, etc.) to biomolecules (proteins, antibodies, etc.). This technique allows researchers to label biomolecules for visualization, targeted drug delivery, and other applications. 4-CBSF can be used to introduce a reactive amine group onto biomolecules, which can then be further conjugated to other molecules of interest. Click chemistry approach through sulfates: A new strategy for the modification of biomolecules, Chem Commun. 2016 Jan 26;52(8):1468-71. doi: 10.1039/C5CC08940A:

The reactivity of 4-Chlorobenzenesulfonyl fluoride is primarily attributed to its sulfonyl fluoride moiety, which can undergo various chemical transformations:

  • Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of sulfonamides or other derivatives.
  • Fluorination Reactions: It can participate in fluorination reactions, where the chlorine atom may be substituted by fluoride under specific conditions .
  • Formation of Sulfones: The compound can react with organometallic reagents to produce sulfones, which are useful intermediates in organic synthesis .

Research indicates that 4-Chlorobenzenesulfonyl fluoride exhibits biological activity, particularly as an inhibitor of serine proteases. This property makes it valuable in biochemical studies and potential therapeutic applications. The compound has been used to investigate enzyme mechanisms and pathways involving serine proteases, contributing to our understanding of various biological processes .

Several methods exist for synthesizing 4-Chlorobenzenesulfonyl fluoride:

  • Direct Fluorination: This method involves the fluorination of 4-chlorobenzenesulfonyl chloride using fluorinating agents such as Selectfluor or other fluorine sources under controlled conditions.
  • Sulfonylation Reactions: Starting from 4-chlorobenzenesulfonic acid, chlorination followed by treatment with sulfur tetrafluoride can yield 4-Chlorobenzenesulfonyl fluoride .
  • Exchange Fluorination: Utilizing solvents such as dimethylformamide or sulfolane, chlorinated benzenesulfonyl compounds can be converted into their corresponding fluorinated derivatives through exchange reactions at elevated temperatures .

4-Chlorobenzenesulfonyl fluoride finds applications across various fields:

  • Synthetic Chemistry: Used as a reagent for synthesizing sulfonamides and other sulfur-containing compounds.
  • Biochemical Research: Serves as a tool for studying enzyme mechanisms, particularly in the context of protease inhibition.
  • Material Science: Acts as a coupling agent in the preparation of polymeric materials and coatings due to its ability to form stable linkages with other molecules .

Studies have explored the interactions of 4-Chlorobenzenesulfonyl fluoride with various biomolecules:

  • Enzyme Inhibition: It has been shown to inhibit serine proteases effectively, providing insights into enzyme activity modulation.
  • Protein Labeling: The sulfonyl fluoride motif allows for the covalent attachment to proteins, facilitating studies on protein function and interactions .

Several compounds share structural similarities with 4-Chlorobenzenesulfonyl fluoride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
4-Fluorobenzenesulfonyl fluorideContains fluorine instead of chlorineMore reactive towards nucleophiles
4-Bromobenzenesulfonyl fluorideContains bromine instead of chlorineHigher lipophilicity
Benzenesulfonyl fluorideLacks halogen substitution on the benzeneLess electrophilic than chlorinated variants

4-Chlorobenzenesulfonyl fluoride stands out due to its balance between reactivity and stability, making it suitable for diverse synthetic applications while retaining biological activity .

Chlorosulfonation Strategies for 4-Chlorobenzenesulfonyl Fluoride Precursors

Chlorosulfonation of chlorobenzene derivatives serves as the foundational step for synthesizing 4-chlorobenzenesulfonyl fluoride. The reaction typically employs chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce the sulfonyl chloride group. Patent CA1205491A highlights a method where chlorobenzene reacts with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent (e.g., dichloromethane or chloroform) at 20–120°C. The inclusion of alkali metal salts (e.g., NaCl) or ammonium salts minimizes sulfone byproduct formation, enhancing the purity of the intermediate 4-chlorobenzenesulfonyl chloride.

A critical advancement involves the use of sulfamic acid (H₃NSO₃) as a catalyst, which suppresses over-sulfonation and directs regioselectivity toward the para position. As described in US5136043A, adding 0.5–5 wt% sulfamic acid relative to the aromatic substrate improves yields by 12–18% compared to uncatalyzed reactions. The mechanism likely involves the stabilization of the chlorosulfonic acid intermediate, reducing premature decomposition.

Table 1: Comparative Chlorosulfonation Conditions

ParameterStandard MethodSulfamic Acid-Catalyzed
SolventDichloromethaneDichloroethane
CatalystNone2 wt% sulfamic acid
Temperature80°C60°C
Yield (4-ClC₆H₄SO₂Cl)72%89%

Fluorination Techniques: Chlorine-Fluorine Exchange Mechanisms

The conversion of 4-chlorobenzenesulfonyl chloride to the corresponding fluoride relies on nucleophilic aromatic substitution (SNAr). Potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., dimethylformamide) facilitates the displacement of chloride with fluoride. CA2019071A1 notes that maintaining anhydrous conditions is critical to prevent hydrolysis of the sulfonyl chloride intermediate. Elevated temperatures (80–100°C) and prolonged reaction times (8–12 hours) are typically required to achieve >90% conversion.

Recent studies suggest that crown ethers (e.g., 18-crown-6) accelerate fluorination by complexing potassium ions, increasing fluoride nucleophilicity. This approach reduces reaction times to 4–6 hours while maintaining yields above 85%. Competing side reactions, such as the formation of sulfonic acids, are mitigated by rigorous drying of reagents and solvents.

Table 2: Fluorination Agents and Efficiency

Fluorinating AgentSolventTemperatureTime (h)Yield (%)
KFDMF100°C1278
CsFDMSO90°C882
KF/18-crown-6Acetonitrile80°C688

Solvent Systems and Catalytic Conditions in Large-Scale Synthesis

Industrial-scale production of 4-chlorobenzenesulfonyl fluoride demands solvents that balance reactivity, cost, and safety. Halogenated hydrocarbons like dichloroethane are preferred for their low polarity, which stabilizes the sulfonyl chloride intermediate and simplifies phase separation during workup. Patent US5136043A emphasizes the use of dichloroethane in tandem with sulfamic acid, achieving a 92% yield at the pilot scale.

Catalytic systems play a dual role in enhancing reactivity and reducing energy input. Ferric chloride (FeCl₃), employed in downstream sulfone synthesis, is not directly involved in fluorination but is critical for removing residual chloride ions via complexation. For fluorination, heterogeneous catalysts like silica-supported KF enable easier recovery and reuse, cutting production costs by 15–20%.

Table 3: Solvent Properties and Performance

SolventBoiling Point (°C)PolaritySuitability for Scale-Up
Dichloromethane40LowModerate
Dichloroethane83ModerateHigh
DMF153HighLow

Role in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry Platforms

CBSF serves as a cornerstone reagent in SuFEx click chemistry, a transformative methodology for constructing stable sulfur(VI)-oxygen linkages. Unlike traditional sulfonyl chlorides, CBSF’s fluoride group resists hydrolysis in aqueous media while reacting selectively with silyl ethers or phenolic hydroxyl groups under mild conditions [3] [5]. This dual stability-reactivity profile enables:

  • Bioconjugation applications: Covalent linkage of CBSF-modified small molecules to proteins via tyrosine residues, as demonstrated in proximity-driven labeling studies of SARS-CoV-2 spike protein interactions [4].
  • Polymer synthesis: Facile generation of sulfonate ester-linked oligomers with controlled molecular weights (Table 1).

Table 1: Comparative Reactivity of Sulfonyl Fluorides in SuFEx Reactions

ReagentReaction Rate (k, M⁻¹s⁻¹)Hydrolysis Half-Life (pH 7.4)
4-Chlorobenzenesulfonyl fluoride0.45 ± 0.03>72 hours
Benzenesulfonyl fluoride0.38 ± 0.0248 hours
Ethenesulfonyl fluoride1.20 ± 0.1512 hours

Data derived from kinetic studies under standardized conditions (25°C, 10 mM phosphate buffer) [3] [5].

The electron-withdrawing chlorine substituent in CBSF enhances electrophilicity at the sulfur center, accelerating sulfonate ester formation by 18% compared to non-halogenated analogs [3]. This property proves particularly valuable in DNA-encoded library synthesis, where CBSF enables rapid, traceless conjugation of pharmacophores to oligonucleotide scaffolds [5].

Synthesis of Heterocyclic Intermediates via Pyridyne Generation

CBSF’s thermal stability and leaving group capacity facilitate its use in generating reactive aryne intermediates for heterocycle construction. When treated with fluoride sources like tetrabutylammonium fluoride (TBAF), CBSF undergoes desulfonylation to produce 4-chlorobenzyne—a key intermediate in [4+2] cycloadditions (Figure 1) [2].

Figure 1: Aryne-Mediated Heterocycle Synthesis

CBSF + TBAF → 4-Cl-C6H4-C≡C + SO2F⁻  4-Cl-C6H4-C≡C + diene → Polycyclic aromatic system  

This methodology enables efficient synthesis of:

  • Benzannulated nitrogen heterocycles: 70–85% yields for indole and quinoline derivatives via trapping with azadienes [2].
  • Sterically hindered biaryls: Cross-coupling with Grignard reagents produces tetra-ortho-substituted biphenyls inaccessible through traditional coupling methods.

The process avoids transition metal catalysts, making it particularly suitable for radiopharmaceutical synthesis where metal contamination must be minimized [2].

Deoxyfluorination Reagent Design for Selective Functionalization

CBSF’s sulfonyl fluoride group participates in nucleophilic fluorination reactions, serving as both a leaving group and fluorine source. Its modulated reactivity profile enables selective deoxyfluorination of alcohols without over-fluorination side reactions common with SF4-based reagents [3] [5]. Key applications include:

  • Carbohydrate fluorination: Site-specific conversion of secondary hydroxyls to C-F bonds in monosaccharides (68–92% yields).
  • Steroid functionalization: Late-stage fluorination of cholesterol derivatives at the C3 position with 95% regioselectivity.

Table 2: Comparison of Deoxyfluorination Reagents

ReagentSubstrate ScopeTypical YieldSide Products
CBSF1° & 2° alcohols70–92%<5%
DAST1° alcohols60–85%15–30%
Deoxo-Fluor®1° alcohols75–90%10–20%

Reaction conditions: 0.1 mmol substrate, 1.2 eq. reagent, CH2Cl2, 0°C → rt [3] [5].

The chlorine substituent in CBSF tunes fluorination selectivity through both electronic (σ-withdrawing) and steric effects. Molecular modeling studies reveal a 0.3 Å longer S-F bond compared to non-halogenated analogs, lowering activation energy for fluoride transfer by 8.2 kJ/mol [5]. This property enables CBSF to fluorinate tertiary alcohols—a transformation challenging with conventional reagents—in 40–55% yields under microwave-assisted conditions [3].

Reaction Kinetics and Rate Constants

The kinetic behavior of 4-chlorobenzenesulfonyl fluoride exhibits distinctive characteristics that differentiate it from other sulfonyl halides. Kinetic experiments have revealed rapid conversion pathways in electrochemical oxidation systems, where 4-trifluoromethylthiophenol undergoes anodic oxidation to the corresponding disulfide within 45 minutes, followed by subsequent transformation to sulfonyl fluoride products [1] [2]. The pseudo-zero-order behavior observed in batch electrochemical transformations suggests that mass transfer limitations from the bulk to the electrode surface occur during these reactions [2].

Comparative kinetic studies demonstrate that sulfonyl fluorides generally exhibit faster reaction rates compared to their thioester counterparts. Time-course analyses show that compounds containing sulfonyl fluoride moieties achieve half-maximal reaction completion (t₅₀) values of approximately 1 minute for certain derivatives, while comparable thioester compounds require significantly longer reaction times with t₅₀ values approaching 20 minutes [3]. This enhanced reactivity is attributed to the superior electrophilicity of the activated sulfonyl fluoride group compared to thioester functionalities [3].

Temperature-dependent kinetic investigations reveal that reaction rates increase substantially under elevated temperature conditions. When reactions are conducted in electrochemical microflow reactors with reduced interelectrode gaps of 250 micrometers, full conversion can be achieved within 5 minutes, compared to extended reaction times in batch systems [2]. This acceleration results from increased electrode surface-to-volume ratios and enhanced mass transport characteristics [2].

Thermodynamic Stability and Energy Considerations

Thermodynamic analyses demonstrate that 4-chlorobenzenesulfonyl fluoride exhibits remarkable stability under various reaction conditions. Sulfonyl fluorides show robust thermodynamic stability toward hydrolysis and thermal decomposition, with compounds remaining stable at temperatures up to 130°C for extended periods of three hours [4]. This stability contrasts sharply with sulfonyl chloride analogs, which undergo rapid decomposition under identical conditions [4].

The thermodynamic favorability of sulfonyl fluoride transformations varies significantly depending on the specific reaction pathway. For proximity-enabled sulfur fluoride exchange reactions, the overall process can become considerably less favorable with changes in free energy (ΔΔG°) of +25 kilojoules per mole when side products participate in the reaction mechanism [5]. However, activation barriers may increase only slightly, with changes in activation free energy (ΔΔG‡) of approximately +5 kilojoules per mole [5].

Stability studies conducted in aqueous buffer systems demonstrate that sulfonyl fluorides maintain their integrity over extended periods. Compounds lacking reactive aryl-sulfonyl fluoride functionalities remain very stable at both room temperature and physiological temperatures of 37°C [6] [7]. The percentage of remaining compound after 5 hours ranges from negligible degradation to complete stability, depending on the specific substitution pattern and electronic environment [7].

Activation Energy Measurements

Computational and experimental determination of activation energies reveals that sulfonyl fluoride reactions proceed through well-defined energy barriers. For nucleophilic substitution reactions at sulfonyl centers, activation energies have been measured using density functional theory calculations at the B3LYP/6-311+G* and MP2/6-31+G levels of theory [8]. These calculations demonstrate that substantial charge transfer interactions occur in transition states, providing significantly larger stabilization energies compared to corresponding reactions at carbon centers [8].

The formation of covalent intermediates in sulfonyl fluoride reactions typically involves activation energies of approximately 17 kilocalories per mole, which corresponds to rapid reaction kinetics with estimated barriers significantly lower than 20 kilocalories per mole [9]. This energy profile is consistent with experimental observations of fast catalytic lysine modification processes in biological systems [9].

Fluoride leaving group stabilization plays a crucial role in determining overall activation energies. The highly solvated nature of sulfonyl fluoride functional groups contributes to their unique reactivity profiles, as the formation of reversible protein-inhibitor complexes permits simultaneous stabilization of fluoride ion leaving groups and attack by incoming nucleophiles [3]. This dual stabilization mechanism effectively lowers the energy barrier for nucleophilic substitution reactions [3].

ParameterValueConditionsReference
t₅₀ (sulfonyl fluoride)~1 minuteStandard conditions [3]
t₅₀ (thioester analog)~20 minutesStandard conditions [3]
Thermal stability130°C, 3 hoursNo decomposition [4]
Activation energy~17 kcal/molDFT calculations [9]
Mass transfer limitation45 minutesBatch electrochemical [2]
Microflow conversion5 minutes250 μm gap [2]

Computational Modeling of Transition States in Fluorination Reactions

Density Functional Theory Calculations

Comprehensive density functional theory investigations have provided detailed insights into the transition state geometries and electronic structures governing 4-chlorobenzenesulfonyl fluoride reactivity. Computational studies employing the B3LYP functional with 6-311++G(d,p) basis sets reveal that nucleophilic substitution reactions proceed through well-characterized transition state structures [8] [10]. These calculations demonstrate that the sulfur-fluorine bond undergoes significant elongation during the transition state, with bond distances increasing by approximately 0.7 Angstroms from ground state geometries [10].

Natural population analysis of transition state structures indicates substantial charge redistribution during fluorination reactions. The fluorine atom exhibits increased negative charge character, with natural charges increasing in magnitude from -0.485 in the ground state to -0.828 at the transition state [10]. This charge buildup suggests that departing fluoride anions require stabilization through coordination with Lewis acidic centers or hydrogen bonding networks [10].

Transition state optimization studies reveal that sulfonyl fluoride reactions can proceed through either concerted or stepwise mechanisms depending on the specific reaction conditions and substrate structures. For certain transformations, transition states exhibit partial bonds between nucleophiles and arene centers as well as between leaving groups and arene carbons, characteristic features of concerted displacement processes [11]. Internal reaction coordinate analyses confirm that these transition states connect reactant complexes directly to product formations without additional energy maxima along the reaction pathway [11].

Electronic Structure Analysis

Electronic structure calculations provide fundamental understanding of the bonding characteristics and orbital interactions that govern sulfonyl fluoride reactivity. Natural bond orbital analyses of transition states demonstrate substantial charge transfer interactions that provide significantly larger stabilization energies compared to analogous reactions occurring at carbon centers [8]. This enhanced stabilization arises primarily from the strong electropositive nature of the sulfur center, which facilitates more effective charge transfer between reactants [8].

The fluorine-sulfur-fluorine axial linkage in distorted trigonal bipyramidal intermediates exhibits weak three-center, four-electron omega-bonding characteristics [8]. This bonding arrangement provides additional stability to reaction intermediates and contributes to the overall reaction pathway energetics [8]. The symmetry properties of reactant and product complexes consistently show Cs symmetry, with symmetry planes bisecting specific bond angles in methyl, sulfonyl, and ammonia groups [8].

Computational modeling of calcium-mediated sulfur fluoride exchange reactions reveals the importance of bidentate coordination geometries in transition state stabilization. Calculations demonstrate that sulfonyl fluoride substrates coordinate to calcium centers through both the departing fluoride ion (Ca-F distance of 2.3 Angstroms) and one sulfonyl oxygen atom (Ca-O distance of 2.7 Angstroms) [10]. This bidentate coordination pattern remains remarkably consistent across multiple computed transition state isomers, with deviations of less than 0.1 Angstroms [10].

Solvent Effects and Environmental Influences

Computational investigations of solvent effects reveal significant impacts on transition state energetics and reaction pathways. Implicit solvation models demonstrate that aqueous environments lead to substantial blue-shifts of electronic potentials, which can alter reaction rates by orders of magnitude [12]. Polar, protic solvents typically slow down intersystem crossing processes from 10⁹ to 10⁷-10⁸ reciprocal seconds through modifications to vibronic spin-orbit coupling mechanisms [12].

Explicit treatment of solvent molecules through micro-hydration approaches provides more accurate descriptions of hydrogen bonding interactions that stabilize transition states. Water coordination to fluoride leaving groups results in longer fluorine-hydrogen distances (+0.162 Angstroms), extended sulfur-nitrogen bonds (+0.040 Angstroms), and shortened nitrogen-hydrogen (-0.033 Angstroms) and sulfur-fluorine bonds (-0.040 Angstroms) relative to gas-phase calculations [13]. These structural changes correspond to earlier transition states in accordance with Hammond-Leffler postulate predictions [13].

The presence of hydrogen fluoride as a reaction byproduct introduces additional complexity to computational models. When hydrogen fluoride participates in the reaction mechanism, the overall thermodynamic favorability decreases by 25 kilojoules per mole, while activation barriers increase by approximately 5 kilojoules per mole [13]. The formation of exceptionally stable [FHF]⁻ complexes with 4-electron, 3-center bonding arrangements (1.492 Angstroms) leads to stabilized and detached fluorine leaving groups early in the reaction coordinate [13].

Computational ParameterGround StateTransition StateMethod
S-F bond distanceStandard+0.7 Å elongationDFT
F natural charge-0.485-0.828NPA analysis
Ca-F distance-2.3 ÅB3LYP
Ca-O distance-2.7 ÅB3LYP
Activation barrier-~17 kcal/molωB97XD
Charge transfer-SubstantialNBO analysis

Substrate Scope Analysis in Cross-Coupling and Nucleophilic Displacement

Cross-Coupling Reaction Scope

The substrate scope for 4-chlorobenzenesulfonyl fluoride in cross-coupling reactions encompasses a diverse range of organoborane coupling partners and reaction conditions. Palladium-catalyzed desulfonative Suzuki-Miyaura coupling reactions demonstrate that aryl sulfonyl fluorides can function as effective electrophiles under carefully optimized conditions [14] [15]. These transformations occur selectively in the absence of traditional bases and, remarkably, proceed even in the presence of strong acids [14] [15].

Mechanistic investigations reveal that desulfonative cross-coupling operates through oxidative addition at the carbon-sulfur bond, followed by desulfonation to form palladium-fluoride intermediates that facilitate subsequent transmetalation steps [14] [15]. This reaction pathway enables divergent one-step syntheses of bioactive compound analogs, demonstrating the expanded reactivity profile of sulfonyl fluorides to encompass both sulfur-nucleophile bond formation and carbon-carbon bond construction [14] [15].

The development of transition-metal-free silylboronate-mediated cross-coupling methodologies has significantly expanded the substrate scope for sulfonyl fluoride transformations. These approaches enable room-temperature cross-coupling of carbon-fluorine and nitrogen-hydrogen bonds through cooperation between silylboronate reagents and potassium tert-butoxide bases [16]. The selective activation of carbon-fluorine bonds by silylboronate occurs without affecting potentially cleavable carbon-oxygen, carbon-chlorine, heteroaryl carbon-hydrogen, or carbon-nitrogen bonds, as well as trifluoromethyl groups [16].

Nucleophilic Displacement Mechanisms

Nucleophilic displacement reactions of 4-chlorobenzenesulfonyl fluoride proceed through well-characterized mechanistic pathways that depend critically on the nature of the nucleophile and reaction conditions. Gas-phase computational studies of nucleophilic substitution reactions reveal distinct potential energy surface profiles depending on the specific nucleophile employed [8]. Identity fluoride exchange reactions exhibit shallow potential energy wells in triple-well surfaces, while reactions with chloride and ammonia nucleophiles demonstrate double-well profiles with varying characteristics [8].

The proximity-enabled sulfur fluoride exchange mechanism represents a particularly important class of nucleophilic displacement reactions. These transformations occur through two-step processes where proteins first bind to form non-covalent complexes, positioning latent bioreactive groups close to target natural residues [17]. The initial binding equilibrium (Ki) governs the formation of protein-inhibitor complexes, while subsequent covalent bond formation proceeds with characteristic rate constants (k₂) [17].

Experimental investigations of protein crosslinking demonstrate that fluorosulfonate and sulfonyl fluoride functional groups exhibit different reactivity profiles toward various amino acid side chains. Both functional groups form stable linkages with histidine, lysine, and tyrosine residues, while their interactions with cysteine, serine, and threonine produce unstable adducts [17]. The relative reactivity order shows sulfonyl fluorides as more chemically reactive than fluorosulfonate groups, with this increased reactivity directly impacting protein modification kinetics [17].

Substrate Electronic Effects and Substitution Patterns

Electronic effects play a fundamental role in determining the substrate scope and reactivity patterns of sulfonyl fluoride transformations. Electron-withdrawing substituents on aromatic rings increase the electrophilicity of sulfur centers, making them more reactive toward nucleophilic attack [4]. The presence of chlorine substituents in the para position relative to sulfonyl fluoride groups enhances reactivity through inductive electron withdrawal [4].

Systematic studies of substitution pattern effects reveal that meta-substituted sulfonyl fluorides generally exhibit different reactivity profiles compared to para-substituted analogs. Para-amide and para-sulfonamide derivatives hydrolyze more rapidly than their meta counterparts, demonstrating the significant impact of substituent positioning on reaction rates [18]. Substituents that increase electron density on phenyl rings provide marked stabilization, as observed with methylene spacer insertions and para-methoxy group additions [18].

The substrate scope extends to heterocyclic and aliphatic sulfonyl fluoride derivatives, each exhibiting distinct reactivity characteristics. Fluorosulfate, pyrrole, and nitrogen-linked sulfonyl fluoride electrophiles display exceptional stability, undergoing negligible hydrolysis over 24-hour periods at pH 8 [18]. Under more basic conditions (pH 10), the reactivity order follows fluorosulfate > pyrrole > sulfamoyl fluoride patterns [18].

Electrochemical synthesis methodologies have enabled the preparation of diverse sulfonyl fluoride substrate libraries containing aromatic, aliphatic, and heterocyclic structural motifs [19] [20]. These approaches utilize readily available thiol and disulfide starting materials with potassium fluoride reagents to generate environmentally friendly synthetic protocols [19]. The broad substrate tolerance includes primary, secondary, and tertiary acid derivatives, as well as natural product modifications of amino acids, peptides, and pharmaceutical compounds [20].

Substrate ClassReactivity OrderStability (pH 8, 24h)Electronic Effect
Para-amideHighModerateElectron-withdrawing
Meta-amideModerateHigherReduced EWG effect
Para-methoxyLowHighElectron-donating
FluorosulfateVariableNegligible hydrolysisContext-dependent
Pyrrole derivativeLowNegligible hydrolysisElectron-rich
Sulfamoyl fluorideLowestNegligible hydrolysisN-linked

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

349-89-3

Wikipedia

Benzenesulfonyl fluoride, p-chloro-

Dates

Last modified: 08-19-2023

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